molecular formula C14H13FO B1455690 4-(2,4-Dimethylphenyl)-2-fluorophenol CAS No. 1261978-86-2

4-(2,4-Dimethylphenyl)-2-fluorophenol

Cat. No. B1455690
M. Wt: 216.25 g/mol
InChI Key: GQADMQWSFXKFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2,4-Dimethylphenyl)-2-fluorophenol” is a chemical compound. However, there is limited information available specifically for this compound. A similar compound, 2,4-Dimethylphenol, is a derivative of phenol and is known by other names such as 2,4-Xylenol, m-Xylenol, 1-Hydroxy-2,4-dimethylbenzene, 4-Hydroxy-1,3-dimethylbenzene, and 4,6-Dimethylphenol1.



Synthesis Analysis

The synthesis of “4-(2,4-Dimethylphenyl)-2-fluorophenol” is not readily available. However, a related compound, 2,4-DIMETHYLPHENYL ISOCYANATE, can be synthesized from Triphosgene and 2,4-Dimethyl aniline2.



Molecular Structure Analysis

The molecular structure of “4-(2,4-Dimethylphenyl)-2-fluorophenol” is not readily available. However, the structure of a similar compound, 2,4-Dimethylphenol, is available1. It’s important to note that the addition of a fluorine atom at the 2-position would alter the structure.



Chemical Reactions Analysis

Specific chemical reactions involving “4-(2,4-Dimethylphenyl)-2-fluorophenol” are not readily available. However, related compounds like 2,4-Dimethylphenol can participate in various reactions, including Suzuki–Miyaura coupling3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,4-Dimethylphenyl)-2-fluorophenol” are not readily available. However, a related compound, 2,4-Dimethylphenol, has a molecular weight of 122.16441.


Scientific Research Applications

Polymorph and Solvate Studies

Research on the structural characteristics of fluorine-substituted bis-phenols, including 4-(2,4-Dimethylphenyl)-2-fluorophenol, has shown the existence of polymorphs and solvates. These compounds have demonstrated various self-assembling behaviors through O–H···O, C–H···F–C, and C–H···π interactions, impacting their crystal densities and void structures. Such studies are crucial for understanding the crystalline properties and potential applications in materials science (Nath & Baruah, 2013).

Sonochemical Degradation of Organic Pollutants

The compound has been investigated in the context of sonochemical degradation processes for aromatic organic pollutants. Research has explored its effectiveness in mineralizing various pollutants, including chlorophenols and fluorophenols, in aqueous solutions. This work highlights its potential use in environmental cleanup and waste management technologies (Goskonda, Catallo, & Junk, 2002).

Fluorination Reactions

Studies on the fluorination of bromo- and dimethylphenols with xenon difluoride have provided insights into chemical synthesis processes, producing various fluorinated compounds. These reactions, catalyzed by boron trifluoride etherate, offer pathways to synthesize structurally related fluorophenols, important in medicinal chemistry and pharmaceutical research (Koudstaal & Olieman, 2010).

Radiosynthesis of Fluorophenols

4-(2,4-Dimethylphenyl)-2-fluorophenol serves as a precursor in the radiosynthesis of complex molecules. Research into bis(4-benzyloxyphenyl)iodonium salts as precursors for no-carrier-added radiosynthesis of 4-[¹⁸F]fluorophenol showcases its application in developing radiopharmaceuticals and diagnostic agents (Helfer et al., 2013).

Safety And Hazards

The safety and hazards of “4-(2,4-Dimethylphenyl)-2-fluorophenol” are not readily available. However, a related compound, 2,4-Dimethylphenol, is considered hazardous. It can cause severe skin burns and eye damage and is toxic if swallowed or in contact with skin5.


Future Directions

The future directions for “4-(2,4-Dimethylphenyl)-2-fluorophenol” are not readily available. However, related compounds like 2,4-D are being studied for their potential uses and effects6.


Please note that the information provided is based on the closest available compounds due to the limited specific information on “4-(2,4-Dimethylphenyl)-2-fluorophenol”. For more accurate information, further research and studies are needed.


properties

IUPAC Name

4-(2,4-dimethylphenyl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-3-5-12(10(2)7-9)11-4-6-14(16)13(15)8-11/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQADMQWSFXKFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684129
Record name 3-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethylphenyl)-2-fluorophenol

CAS RN

1261978-86-2
Record name 3-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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